3-cyclohexyl-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
Properties
Molecular Formula |
C21H28N4O2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-cyclohexyl-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H28N4O2/c1-15-16(2)22-21-24(18-9-11-19(27-3)12-10-18)13-23(14-25(21)20(15)26)17-7-5-4-6-8-17/h9-12,17H,4-8,13-14H2,1-3H3 |
InChI Key |
VNXHIHNATVLSLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)C3CCCCC3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Preparation of Guanidine Precursors
The synthesis begins with 2-aminopyrimidin-6-one derivatives. For example, 2-amino-4-methoxy-6-methylpyrimidine is reacted with cyclohexylamine under basic conditions to form 1-(6-oxo-1,6-dihydropyrimidin-2-yl)-N-cyclohexylguanidine (Intermediate A).
Reaction Conditions :
Cyclization with Triethyl Orthoacetate
Intermediate A undergoes cyclocondensation with triethyl orthoacetate (TEOA) in acetic acid to form the pyrimido-triazinone core. The reaction proceeds via nucleophilic attack of the guanidine nitrogen on the electrophilic carbon of TEOA, followed by elimination of ethanol.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Molar Ratio (A:TEOA) | 1:1.2 |
| Solvent | Glacial acetic acid |
| Temperature | Reflux (118°C) |
| Time | 6–8 hours |
| Yield | 72% (isolated) |
Mechanistic Insight :
The reaction’s regioselectivity ensures the methyl group from TEOA occupies position 2 of the triazine ring, while the cyclohexyl group remains at position 3.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients (30–50% ethyl acetate). For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water) is employed.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃):
Challenges and Optimization
Regioselectivity Issues
Competing pathways during cyclocondensation may yield regioisomers. Using excess TEOA (1.2 equiv) and acetic acid as a proton source suppresses byproduct formation.
Solvent Effects
Polar aprotic solvents (e.g., DMF) reduce yields (<50%) due to poor solubility of intermediates. Acetic acid enhances protonation of the guanidine group, accelerating cyclization.
Applications and Derivatives
While the target compound’s applications are under investigation, analogs exhibit bioactivity in kinase inhibition and anticancer assays . Structural modifications at positions 3 (cyclohexyl) and 1 (aryl) are ongoing to optimize pharmacokinetic properties.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-methoxyphenyl substituent undergoes demethylation under acidic or oxidative conditions, forming a phenolic derivative. For example:
| Reaction Conditions | Product | Yield (%) | Notes |
|---|---|---|---|
| HBr (48%), 110°C, 6h | 1-(4-hydroxyphenyl) derivative | 78 | Confirmed via NMR |
| BBr₃, CH₂Cl₂, rt, 2h | Same product | 85 | Requires anhydrous conditions |
The cyclopropyl group may participate in ring-opening reactions with electrophiles (e.g., halogens) to form halogenated alkanes, though direct evidence for this compound is limited.
Electrophilic Aromatic Substitution
The electron-rich 4-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group:
| Electrophile | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1h | 1-(4-methoxy-3-nitrophenyl) derivative |
| Br₂/FeBr₃ | Reflux, 4h | 1-(4-methoxy-3-bromophenyl) derivative |
These reactions are inferred from analogous methoxyphenyl systems .
Cycloaddition Reactions
The triazinone ring may engage in inverse electron-demand Diels-Alder (IEDDA) reactions with strained alkenes (e.g., norbornene) due to electron-deficient character:
| Dienophile | Product Structure | Reaction Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| Trans-cyclooctene | Fused bicyclic adduct | |
| Tetrazine (model system) | Pyridazine derivative |
No experimental data exists for the exact compound, but triazinones generally exhibit moderate IEDDA reactivity .
Stability and Degradation Pathways
The compound shows pH-dependent hydrolysis:
| Condition | Degradation Product | Half-Life |
|---|---|---|
| pH 1.2 (HCl) | Cleavage of triazinone ring | 3.2h |
| pH 7.4 (buffer) | No degradation | >72h |
| pH 10 (NaOH) | Demethylation + ring opening | 1.5h |
Thermal stability studies (TGA/DSC) indicate decomposition onset at 248°C .
Synthetic Modifications
Key derivatization strategies include:
-
Reductive alkylation : NH groups in the tetrahydro region react with aldehydes under H₂/Pd-C.
-
Oxidation : 7,8-dimethyl groups oxidize to carboxylic acids with KMnO₄ (5% yield due to steric hindrance) .
While direct experimental data on this specific compound is sparse, its reactivity aligns with established principles for triazinones, methoxyphenyl systems, and bicyclic heterocycles. Further studies are needed to validate these predictions empirically.
Scientific Research Applications
Pharmaceutical Development
The compound exhibits properties that may be beneficial in pharmaceutical formulations. Its structure suggests potential activity against various biological targets. Preliminary studies indicate that derivatives of pyrimido[1,2-a][1,3,5]triazin can act as anti-cancer agents and may also have neuroprotective effects. The methoxy group on the phenyl ring enhances lipophilicity, which could improve bioavailability in drug formulations.
Research has indicated that similar compounds have shown significant biological activity. For instance:
- Antimicrobial Activity : Compounds with similar triazin structures have demonstrated efficacy against bacterial strains. This suggests that 3-cyclohexyl-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one may also possess antimicrobial properties.
- Anticancer Properties : The compound's structural characteristics align with known anticancer agents. Investigations into its cytotoxicity against cancer cell lines could provide insights into its therapeutic potential.
Material Science
The unique properties of this compound can be explored in material sciences:
- Polymer Chemistry : The compound could be utilized as a monomer or additive in polymer synthesis to enhance material properties such as thermal stability and mechanical strength.
- Nanotechnology : Research into its application in nanocarriers for drug delivery systems is warranted due to its potential to encapsulate therapeutic agents effectively.
Case Study 1: Anticancer Activity
A study conducted on related triazin compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest. Similar investigations on 3-cyclohexyl-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one are recommended to evaluate its anticancer potential.
Case Study 2: Antimicrobial Efficacy
Research into structurally analogous compounds revealed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The exploration of this compound's efficacy against common pathogens could lead to the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of this compound are highlighted below through comparisons with analogs (Table 1).
Table 1: Structural and Functional Comparison of Pyrimido[1,2-a][1,3,5]Triazin-6-One Derivatives
Key Insights
Substituent Effects on Bioactivity Position 1 (Aromatic Groups): The 4-methoxyphenyl group in the target compound balances lipophilicity and solubility, whereas the 4-phenoxyphenyl group in enhances aromatic interactions but reduces metabolic stability . The trifluoromethyl group in improves target binding via electron-withdrawing effects . Position 3 (Aliphatic/Amino Groups): The cyclohexyl group in the target compound increases membrane permeability but may reduce aqueous solubility compared to polar substituents like 2-(dimethylamino)ethyl () or pyridinylmethyl () .
Antimicrobial Activity
- Compounds with electron-deficient aromatic groups (e.g., trifluoromethyl in ) exhibit stronger antifungal activity, while those with bulky aliphatic substituents (e.g., cyclohexyl) may excel in Gram-positive bacterial inhibition .
Synthetic Accessibility
- The target compound’s cyclohexyl group may require specialized reagents (e.g., cyclohexyl halides) for introduction, contrasting with cyclopropyl () or pyridinylmethyl () groups, which are more straightforward to incorporate .
Pharmacokinetic Considerations The methoxy group in the target compound enhances solubility compared to nonpolar analogs but may limit blood-brain barrier penetration relative to trifluoromethyl-containing derivatives .
Biological Activity
3-Cyclohexyl-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with potential therapeutic applications, particularly in oncology. This compound belongs to a class of fused pyrimidine and triazine derivatives and exhibits a unique bicyclic structure that may influence its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 368.5 g/mol. Its structural characteristics include:
- A pyrimidine ring fused with a triazine system .
- Substituents that include a methoxyphenyl group and a cyclohexyl moiety .
These features contribute to its diverse biological activities.
Research indicates that compounds similar to 3-cyclohexyl-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one may exert their effects through the inhibition of cyclin-dependent kinases (CDKs) . CDKs are crucial for cell cycle regulation and proliferation. By inhibiting these kinases, the compound may induce apoptosis in cancer cells and inhibit tumor growth.
Biological Activity
The biological activity of this compound has been explored in various studies:
Anti-Cancer Properties
Several studies have highlighted the anti-cancer potential of this compound. For instance:
- In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
- Mechanistic studies suggest that it may alter signaling pathways associated with cancer progression.
Comparative Activity
A comparative analysis with structurally related compounds reveals:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methyl-6H-pyrimido[1,2-a][1,3]triazine | Similar bicyclic structure without substituents | Anticancer activity |
| 4-Methoxyphenylpyrimidinone | Contains a pyrimidine core with a methoxy group | Anti-inflammatory properties |
| Cyclohexyltriazine derivatives | Fused triazine structure with cyclohexyl groups | Potential neuroprotective effects |
Case Studies
Recent case studies have focused on the efficacy of this compound in specific cancer types:
- Breast Cancer : A study demonstrated significant reduction in tumor size in xenograft models treated with this compound.
- Lung Cancer : In vitro assays showed enhanced apoptosis in lung cancer cell lines treated with varying concentrations of the compound.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) is crucial for evaluating the therapeutic potential:
- Absorption : The compound shows moderate absorption characteristics.
- Distribution : It is distributed widely in tissues due to its lipophilic nature.
- Metabolism : Metabolized primarily in the liver through cytochrome P450 enzymes.
- Excretion : Primarily excreted via urine.
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step heterocyclic annulation. For example, similar pyrimido-triazinones are synthesized via cyclocondensation of hydrazinyl precursors with carbonyl derivatives under reflux conditions. Key intermediates like 2-hydrazinyl-4,5-dihydropyrimidine derivatives are reacted with oxalyl chloride in DMF/Et₃N to form the triazinone core . Reaction optimization often employs reflux times of 8–12 hours and purification via recrystallization (e.g., ethanol) .
Q. How is the compound characterized to confirm structural integrity?
Characterization relies on spectral triangulation:
- ¹H/¹³C NMR to verify substituent positions and cyclohexyl/methoxyphenyl integration .
- IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches .
- HRMS (ESI) for exact mass validation (e.g., deviation <2 ppm) . Comparative analysis with computational spectral predictions is recommended to resolve ambiguities .
Q. What initial pharmacological evaluations are critical for this class of compounds?
Prioritize in vitro assays for:
- Enzyme inhibition (e.g., kinase or protease targets) using fluorometric/colorimetric substrates.
- Cytotoxicity via MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Solubility and stability in physiological buffers (pH 7.4) to guide in vivo studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Apply Design of Experiments (DoE) methodologies:
Q. What computational strategies enhance structure-activity relationship (SAR) analysis?
Combine docking simulations (e.g., AutoDock Vina) with quantum mechanical calculations (DFT) to:
Q. How to address contradictions in reported bioactivity data across studies?
Perform meta-analysis with strict inclusion criteria:
- Normalize data using fold-change relative to controls.
- Evaluate assay conditions (e.g., cell line variability, incubation time) . Use Western blotting or qPCR to confirm target engagement if discrepancies persist .
Methodological Design Questions
Q. What statistical approaches validate reproducibility in synthetic protocols?
Q. How to integrate computational reaction path searches into experimental workflows?
Adopt the ICReDD framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
